lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate
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Overview
Description
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is a complex organic compound with a lithium ion. This compound is characterized by its unique structure, which includes an imidazo[4,5-c]pyridine core and a tert-butoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl group. The final step involves the addition of the lithium ion to form the desired compound. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-{5-[(tert-butoxy)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]-1-yl}acetate
- Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate
- Lithium(1+) ion 2-(4-[(tert-butoxy)carbonyl]amino)pyridin-2-yl acetate
Uniqueness
Lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific structure, which imparts distinct chemical properties. Its imidazo[4,5-c]pyridine core and tert-butoxycarbonyl group make it a valuable compound for various research applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .
Properties
Molecular Formula |
C12H16LiN3O4 |
---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
lithium;5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)15-5-4-7-8(14-6-13-7)9(15)10(16)17;/h6,9H,4-5H2,1-3H3,(H,13,14)(H,16,17);/q;+1/p-1 |
InChI Key |
KWZIMGHKIUERTQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])N=CN2 |
Origin of Product |
United States |
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